molecular formula C10H12O2 B1295665 2-Isopropoxybenzaldehyde CAS No. 22921-58-0

2-Isopropoxybenzaldehyde

Cat. No. B1295665
CAS RN: 22921-58-0
M. Wt: 164.2 g/mol
InChI Key: ZZJVNPRHHLLANO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isopropoxybenzaldehyde can be represented by the SMILES string CC(C)Oc1ccccc1C=O . This indicates that the molecule consists of a benzene ring (represented by c1ccccc1) with an aldehyde group (C=O) and an isopropoxy group (CC(C)O) attached.


Physical And Chemical Properties Analysis

2-Isopropoxybenzaldehyde is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

2-Isopropoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVNPRHHLLANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290511
Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxybenzaldehyde

CAS RN

22921-58-0
Record name 22921-58-0
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Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOPROPOXY-BENZALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed 2-hydroxybenzaldehyde (36 g, 294.79 mmol, 1.00 equiv), 2-iodopropane (100 g, 588.26 mmol, 2.00 equiv), potassium carbonate (122 g, 882.71 mmol, 2.99 equiv) and N,N-dimethylformamide (500 g, 6.84 mol, 23.21 equiv). The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 1000 mL of water. The resulting solution was extracted with 3×500 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 50 g (crude) of 2-(propan-2-yloxy)benzaldehyde as a yellow oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 257A but employing 2-iso-propyloxybromobenzene in lieu of 1-bromo-3-isopropoxybenzene. Purification on silica, gel with 10% ether/hexane afforded the title compound (2.3 g, 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is continuous flow chemistry advantageous for the nitration of 2-isopropoxybenzaldehyde?

A: The nitration of 2-isopropoxybenzaldehyde using red fuming nitric acid (HNO3) is recognized as a hazardous procedure []. Traditional batch reactions involving such reagents pose significant safety risks due to the potential for exothermic runaway reactions. Continuous flow chemistry, as described in the research [], offers a safer alternative. The reaction is conducted within a flow-through silicon-glass microreactor, allowing for precise temperature control and efficient heat dissipation. This setup significantly minimizes the risks associated with handling large volumes of hazardous reagents and improves the overall safety profile of the reaction.

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